4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O2/c1-12-2-8-15(9-3-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-4-6-14(20)7-5-13/h2-11H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCWAICMATUQSPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the p-tolyl group: This step often involves a substitution reaction where a tolyl group is introduced to the core structure.
Amidation: The final step involves the formation of the benzamide group through an amidation reaction, often using reagents like benzoyl chloride and a suitable amine.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
EGFR Inhibition and Apoptosis
Pyrazolo[3,4-d]pyrimidine analogs with benzamide substituents exhibit EGFR inhibitory activity. For example:
- Compound 237 (structurally similar to the target molecule) showed EGFR IC₅₀ = 0.186 µM, while erlotinib (reference drug) had IC₅₀ = 0.03 µM .
- Apoptosis Induction : Flow cytometry revealed that analogs like 235 (IC₅₀ = 60.02 µM) induced significant apoptosis in MCF-7 cells, with activity dependent on substituent positioning .
Docking Studies
Docking analyses (PDB ID:1M17) demonstrated that these compounds bind to the EGFR ATP-binding site, forming hydrogen bonds with residues like Met793 and hydrophobic interactions with Leu788 . The 4-chlorobenzamide group in the target compound may similarly anchor to hydrophobic pockets.
Biological Activity
Overview
4-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a synthetic organic compound that has garnered attention due to its potential biological activities. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various pharmacological properties. This article provides a detailed examination of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 424.8 g/mol. The compound contains several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₃ClN₆O₂ |
| Molecular Weight | 424.8 g/mol |
| CAS Number | 899737-21-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research suggests that it may function as an enzyme inhibitor, potentially affecting pathways involved in cell proliferation and apoptosis. The exact mechanism involves binding to active sites of target proteins, leading to modulation of their activity.
Anticancer Properties
Studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. For instance, compounds within this class have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Antimicrobial Activity
Research has also explored the antimicrobial potential of this compound. Preliminary data suggest that it may exhibit activity against certain bacterial strains, making it a candidate for further investigation in the development of new antibiotics.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specific assays have demonstrated its ability to inhibit enzymes such as kinases or phosphodiesterases, which play critical roles in cellular signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : A study published in MDPI highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation against cancer cell lines. The findings indicated that certain modifications to the core structure enhanced cytotoxicity against breast and colon cancer cells .
- Antimicrobial Testing : In a comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives, this compound was tested for its antibacterial properties against gram-positive and gram-negative bacteria. Results showed promising inhibition zones in agar diffusion assays .
- Enzyme Inhibition Assays : A recent publication reported on the inhibitory effects of various pyrazolo[3,4-d]pyrimidines on specific kinases involved in cancer signaling pathways. The study found that modifications at the benzamide position significantly influenced inhibitory potency .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
Q & A
Q. Advanced
- Prodrug design : Convert the 4-oxo group to a phosphate ester for enhanced aqueous solubility .
- Salt formation : Use hydrochloride or sodium salts to improve dissolution rates.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to prolong circulation time .
Validation : Measure logP (octanol/water) and conduct pharmacokinetic studies (e.g., Cmax, AUC) in rodent models .
What are critical considerations for scaling up synthesis?
Q. Basic
- Solvent volume : Optimize solvent-to-substrate ratios to minimize waste (e.g., reduce DMSO by 30% in large batches) .
- Exothermic reactions : Use jacketed reactors with controlled cooling during acylation steps .
- Continuous flow systems : Implement microreactors for high-yield, low-impurity production of intermediates .
How can target engagement be validated experimentally?
Q. Advanced
- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to purified enzymes like kinases .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
How can analytical method reproducibility be ensured across labs?
Q. Advanced
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
